MAGE-12 (114-127) is a peptide derived from the MAGE (Melanoma Antigen Gene) family, specifically MAGE-12, which is known for its role in cancer immunology. This peptide is significant in the context of cancer therapy and vaccine development due to its ability to elicit immune responses against tumor cells expressing MAGE antigens. MAGE-12 (114-127) is characterized by its specific amino acid sequence, which plays a crucial role in its immunogenic properties.
MAGE peptides are primarily sourced from tumor cells, particularly melanoma cells, where they are expressed aberrantly. The MAGE family consists of several genes located on the X chromosome, with MAGE-12 being one of the more studied members due to its expression in various tumors but not in normal tissues, making it an attractive target for immunotherapy.
MAGE-12 (114-127) is classified as a tumor-associated antigen. Tumor-associated antigens are proteins that are expressed at higher levels in cancer cells compared to normal cells and can be targeted by the immune system. MAGE-12 belongs to a broader category of cancer/testis antigens, which are typically expressed in germ cells and certain tumors but not in other normal tissues.
The synthesis of MAGE-12 (114-127) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of MAGE-12 (114-127) can be represented by its amino acid sequence:
This sequence consists of 14 amino acids, which contribute to its conformational properties and biological activity.
The molecular weight of MAGE-12 (114-127) is approximately 1,500 Da, and it has specific properties such as hydrophobicity and charge that influence its interaction with immune cells.
MAGE-12 (114-127) may undergo several chemical reactions during synthesis and in biological contexts:
The stability of the peptide can be influenced by factors such as pH and temperature during synthesis and storage. Furthermore, its interactions with immune receptors can lead to conformational changes essential for T-cell activation.
MAGE-12 (114-127) functions primarily through its interaction with T-cell receptors. Upon presentation by major histocompatibility complex class I molecules on antigen-presenting cells, T-cells recognize the peptide as foreign, leading to an immune response.
Studies have shown that T-cells specific to MAGE-12 can proliferate upon exposure to this peptide, indicating its potential as a target for therapeutic vaccines in cancer treatment.
MAGE-12 (114-127) is typically a white powder when synthesized and is soluble in aqueous solutions at physiological pH. Its stability can vary based on formulation conditions.
The peptide exhibits characteristics typical of small proteins, including:
Relevant data include:
MAGE-12 (114-127) has several applications:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4